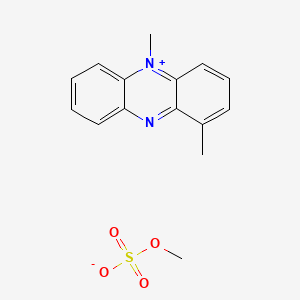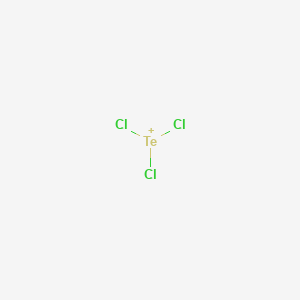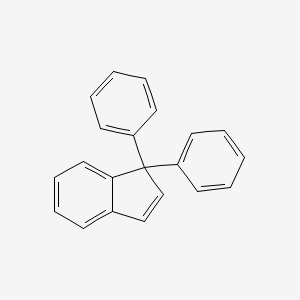
1,1-Diphenyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-1H-indene is an organic compound with the molecular formula C21H16 It is a derivative of indene, where the hydrogen atoms at the 1-position are replaced by phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 1,1-diphenylethylene with a suitable catalyst. For example, the reaction of 1,1-diphenylethylene with a Lewis acid catalyst such as aluminum chloride can yield this compound . Another method involves the use of palladium-catalyzed cyclization of 2-alkynylbiphenyls .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process. For example, the use of a palladium catalyst in a high-temperature reaction can efficiently produce this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenylindenequinone, while reduction can produce dihydrodiphenylindene .
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and electronic devices
Wirkmechanismus
The mechanism of action of 1,1-diphenyl-1H-indene involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylethylene: A closely related compound with similar structural features but different reactivity.
Indane: Another related compound that differs in the substitution pattern on the indene core.
1,1-Dimethylindene: A compound with methyl groups instead of phenyl groups at the 1-position.
Uniqueness
1,1-Diphenyl-1H-indene is unique due to the presence of two phenyl groups at the 1-position, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
40719-27-5 |
|---|---|
Molekularformel |
C21H16 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1,1-diphenylindene |
InChI |
InChI=1S/C21H16/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)21/h1-16H |
InChI-Schlüssel |
VFYHZAZEIDMAOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
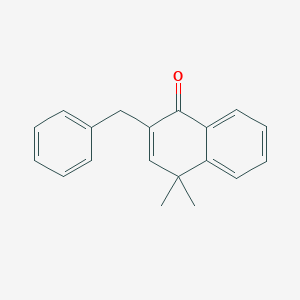
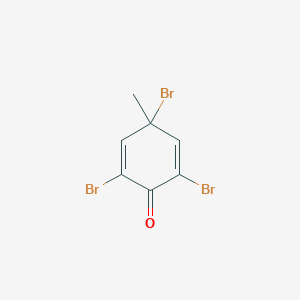
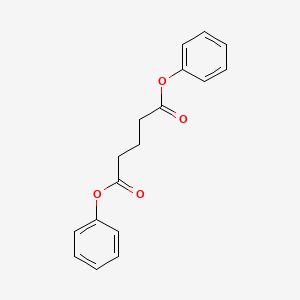
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
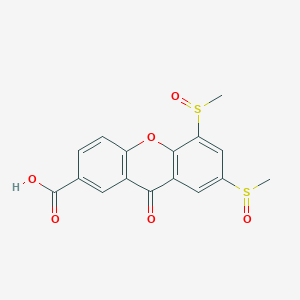


![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
